

# Preclinical Comparison of IRAK4 Inhibitors: AZ1495 versus BAY 1834845

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AZ1495**

Cat. No.: **B608126**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data available for two prominent IRAK4 inhibitors, **AZ1495** and **BAY 1834845** (Zabedosertib). The information is compiled from publicly available research to assist in evaluating their potential therapeutic applications.

## At a Glance: Key Compound Characteristics

| Feature                     | AZ1495                                                          | BAY 1834845<br>(Zabedosertib)                                                                                                    |
|-----------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Primary Target              | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)              | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)                                                                               |
| Secondary Target            | IRAK1                                                           | Selective for IRAK4                                                                                                              |
| Reported Preclinical Models | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | Imiquimod-Induced Psoriasis, LPS-Induced Acute Respiratory Distress Syndrome (ARDS), IL-1 $\beta$ -Induced Systemic Inflammation |
| Therapeutic Area Focus      | Oncology                                                        | Inflammatory and Autoimmune Diseases                                                                                             |

## In Vitro Potency and Selectivity

Both **AZ1495** and **BAY 1834845** are potent inhibitors of IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.

| Parameter                       | AZ1495                     | BAY 1834845<br>(Zabedosertib)                       |
|---------------------------------|----------------------------|-----------------------------------------------------|
| IRAK4 IC <sub>50</sub>          | 0.005 μM (enzyme assay)[1] | 3.55 nM (approximately 0.00355 μM)[2]               |
| IRAK1 IC <sub>50</sub>          | 0.023 μM[1]                | Data not available, reported as selective for IRAK4 |
| Cellular IRAK4 IC <sub>50</sub> | 0.052 μM[1]                | Data not available                                  |
| IRAK4 Kd                        | 0.0007 μM[1]               | Data not available                                  |

## Preclinical Efficacy in In Vivo Models

**AZ1495** and **BAY 1834845** have been evaluated in different preclinical models, reflecting their primary therapeutic targeting. No head-to-head comparative studies have been identified in the public domain.

### AZ1495 in an Oncology Model

**AZ1495** has shown anti-tumor activity in a mouse model of Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

ABC-DLBCL Xenograft Model (OCI-LY10 cells)

| Treatment Group                        | Dosage                  | Outcome                                            |
|----------------------------------------|-------------------------|----------------------------------------------------|
| AZ1495 (in combination with Ibrutinib) | 12.5 mg/kg, oral, daily | Led to tumor regression and was well-tolerated.[1] |

### BAY 1834845 in Inflammatory Disease Models

**BAY 1834845** has demonstrated efficacy in several preclinical models of inflammation.

Imiquimod-Induced Psoriasis Model

| Treatment Group | Dosage                                     | Outcome                                                                                                                                                 |
|-----------------|--------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| BAY 1834845     | 15-150 mg/kg, oral, twice daily for 7 days | Significantly reduced the severity of psoriasis-like lesions, including erythema, skin thickening, and scaling compared to vehicle. <a href="#">[3]</a> |

#### LPS-Induced Acute Respiratory Distress Syndrome (ARDS) Model in BALB/c Mice

| Treatment Group | Dosage                 | Outcome                                                                                                                                                         |
|-----------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BAY 1834845     | 150 mg/kg, oral, twice | Prevented lung injury and reduced inflammation. <a href="#">[2]</a><br>Significantly decreased inflammatory cell infiltration in the lungs. <a href="#">[2]</a> |

#### IL-1 $\beta$ -Induced Systemic Inflammation Model in Mice

| Treatment Group | Dosage                  | Outcome                                                                          |
|-----------------|-------------------------|----------------------------------------------------------------------------------|
| BAY 1834845     | 40-80 mg/kg, oral, once | Dose-dependently blocked IL-1 $\beta$ -induced inflammation. <a href="#">[2]</a> |

## Pharmacokinetic Profile

| Species | AZ1495                                                                                 | BAY 1834845<br>(Zabedosertib)                  |
|---------|----------------------------------------------------------------------------------------|------------------------------------------------|
| Rat     | High clearance (75 mL/min/kg for IV), low oral bioavailability.<br><a href="#">[1]</a> | Low clearance and excellent oral availability. |
| Dog     | Low active renal secretion. <a href="#">[1]</a>                                        | Low clearance and excellent oral availability. |

# Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the targeted signaling pathway and the workflows of the preclinical experiments described.



[Click to download full resolution via product page](#)

Caption: IRAK4 Signaling Pathway Inhibition.

[Click to download full resolution via product page](#)

Caption: Preclinical Experimental Workflows.

## Experimental Protocols

## AZ1495: ABC-DLBCL Xenograft Model

- Cell Line: OCI-LY10 (human ABC-DLBCL cell line).[4]
- Animal Model: Female SCID Beige mice.[4]
- Tumor Induction: OCI-LY10 cells are implanted subcutaneously into the mice.[4]
- Treatment: Once tumors are established, mice are treated orally, once daily, with **AZ1495** (12.5 mg/kg) in combination with Ibrutinib.[1]
- Endpoints: Tumor volume is measured regularly to assess treatment efficacy.[4]

## BAY 1834845: LPS-Induced ARDS Model

- Animal Model: BALB/c mice.[5]
- Induction of ARDS: Mice receive an intratracheal injection of Lipopolysaccharide (LPS) from *E. coli*.[5]
- Treatment: BAY 1834845 is administered orally (150 mg/kg) twice, once before and once after the LPS challenge.[2]
- Endpoints:
  - Lung Histopathology: Lungs are collected, fixed, and stained (e.g., with H&E) to assess lung injury scores, including inflammation and edema.
  - Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts (e.g., neutrophils, macrophages) and protein concentration as a marker of lung permeability.
  - Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in BALF or lung homogenates are quantified by ELISA or other immunoassays.[5]

## BAY 1834845: Imiquimod-Induced Psoriasis Model

- Animal Model: BALB/c or C57BL/6 mice.[6]

- Induction of Psoriasis: A daily topical dose of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days.[6][7]
- Treatment: BAY 1834845 is administered orally (15-150 mg/kg) twice daily for the duration of the experiment.[2]
- Endpoints:
  - Psoriasis Area and Severity Index (PASI) Scoring: Skin inflammation is scored based on erythema (redness), scaling, and induration (thickness).[7]
  - Histology: Skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.[7]
  - Splenomegaly: Spleen weight is often measured as an indicator of systemic inflammation.
  - Cytokine Measurement: Levels of key cytokines involved in psoriasis (e.g., IL-17, IL-23) can be measured in skin tissue or serum.

## Summary and Conclusion

**AZ1495** and BAY 1834845 are both potent inhibitors of IRAK4 that have demonstrated significant efficacy in their respective preclinical models. **AZ1495** shows promise as a potential therapeutic for hematological malignancies like ABC-DLBCL, particularly in combination with other targeted agents. BAY 1834845 has shown robust anti-inflammatory effects across multiple models of inflammatory and autoimmune diseases, supporting its development for conditions such as psoriasis and ARDS.

The lack of direct comparative studies makes it challenging to definitively state which compound has a superior preclinical profile. The choice between these or other IRAK4 inhibitors for further development will likely depend on the specific disease indication, the desired safety profile, and the potential for combination therapies. The detailed experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions for their future studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 3. The oral IRAK4 inhibitors zabelosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. mdpi.com [mdpi.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- To cite this document: BenchChem. [Preclinical Comparison of IRAK4 Inhibitors: AZ1495 versus BAY 1834845]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608126#az1495-versus-bay-1834845-in-preclinical-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)